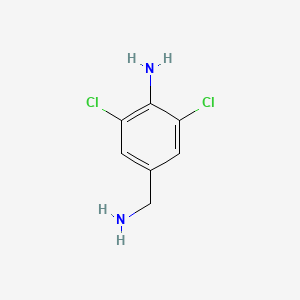

4-Amino-3,5-dichlorobenzylamine

Description

Contextualization within Halogenated Benzylamine (B48309) Chemical Space

Halogenated benzylamines are a class of organic compounds that feature a benzylamine skeleton substituted with one or more halogen atoms. Benzylamine itself is a simple molecule consisting of a benzyl (B1604629) group attached to an amino functional group. wikipedia.org The introduction of halogens, such as chlorine, onto the benzene (B151609) ring dramatically alters the molecule's electronic properties and steric profile.

4-Amino-3,5-dichlorobenzylamine is a distinct member of this family, featuring two chlorine atoms positioned at the 3 and 5 positions of the benzene ring, ortho to the aminomethyl group and meta to the primary amino group. This specific arrangement of substituents creates a unique electronic environment and steric hindrance, influencing its reactivity and potential applications. The chlorine atoms, being electron-withdrawing, decrease the basicity of the amino group and can influence the regioselectivity of further chemical transformations.

Table 1: Comparison of this compound with Related Benzylamines

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Benzylamine | 100-46-9 | C₇H₉N | Unsubstituted aromatic ring. wikipedia.orgnih.gov |

| 3,4-Dichlorobenzylamine | 102-49-8 | C₇H₇Cl₂N | Two adjacent chlorine atoms on the ring. sigmaaldrich.com |

| This compound | 164648-75-3 | C₇H₈Cl₂N₂ | Two chlorine atoms flanking an amino group. bldpharm.com |

| 4-Amino-3,5-dichlorobenzotrifluoride | 24279-39-8 | C₇H₄Cl₂F₃N | Trifluoromethyl group instead of aminomethyl. chemicalbook.comchemicalbook.com |

Significance as a Versatile Synthetic Building Block and Intermediate in Academic Research

The primary significance of this compound in academic research lies in its role as a versatile synthetic building block and chemical intermediate. biosynth.com The presence of two distinct reactive sites—the primary aromatic amino group and the benzylic amino group—allows for a wide range of chemical modifications. This dual functionality enables chemists to construct more complex molecules through sequential or selective reactions.

In research, this compound serves as a crucial intermediate in the synthesis of a variety of target structures. biosynth.com For instance, the amino groups can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These transformations are fundamental in the preparation of novel compounds with potential applications in medicinal chemistry and materials science. The dichlorinated benzene ring also provides a scaffold for further functionalization or can be a key feature for tuning the properties of the final product. For example, derivatives of the related 4-amino-3,5-dichlorobenzoic acid are used in the synthesis of complex amides. google.com

Historical Trajectories and Evolving Research Interests

The interest in halogenated aromatic compounds, including benzylamines, has a long history in organic chemistry, often driven by the desire to create new pharmaceuticals and agrochemicals. The introduction of halogen atoms is a well-established strategy for modulating the biological activity of a molecule.

While specific historical data on the initial synthesis of this compound is not extensively documented in readily available literature, the general trajectory of research in this area points towards its use in creating libraries of compounds for screening purposes. Early research likely focused on its incorporation into larger molecules to study structure-activity relationships.

Evolving research interests have expanded the potential applications of such building blocks. Modern synthetic methods, such as microwave-assisted synthesis, have been efficiently applied to the preparation of related dihalogenated amino compounds, highlighting the ongoing efforts to develop efficient synthetic routes to this class of molecules. researchgate.net The unique substitution pattern of this compound continues to make it a valuable precursor for chemists aiming to synthesize novel and complex molecular architectures.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 164648-75-3 bldpharm.com |

| Molecular Formula | C₇H₈Cl₂N₂ bldpharm.com |

| Molecular Weight | 191.06 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBAIKLNWNJJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597028 | |

| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-75-3 | |

| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3,5 Dichlorobenzylamine

Primary Synthetic Routes to 4-Amino-3,5-dichlorobenzylamine

The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of pre-substituted benzene (B151609) rings. Key methods include the amination of dichlorinated precursors and the reduction of nitro or nitrile analogues.

Amination Strategies for Dichlorinated Aromatic Precursors

The introduction of an amino group onto a dichlorinated aromatic ring is a fundamental approach to synthesizing precursors for this compound. One common strategy involves the nucleophilic aromatic substitution of a suitable leaving group on a dichlorinated benzene derivative. For instance, the synthesis of related 4-amino-3,5-dihalopyridines has been efficiently achieved through the microwave-assisted reaction of 3,4,5-trihalopyridines with primary and secondary amines. researchgate.net A similar approach can be envisioned for benzene systems, where a 3,4,5-trichlorobenzyl derivative could react with an amino source.

Another route involves the chlorination of an aminated precursor. For example, the synthesis of 3,5-dichloro-4-aminoacetophenone, a related compound, starts with 4-aminoacetophenone which is then treated with a chlorine solution in glacial acetic acid to introduce the two chlorine atoms ortho to the amino group. chemicalbook.com Subsequent reduction of the acetophenone (B1666503) group would lead to the corresponding benzyl (B1604629) alcohol, which could then be converted to the benzylamine (B48309).

Reduction of Corresponding Nitro and Nitrile Analogues

A prevalent and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. acs.org This strategy is applicable to the synthesis of this compound from a 3,5-dichloro-4-nitrobenzylamine precursor. The reduction of nitroarenes can be accomplished using a variety of reducing agents and catalysts, and the reaction is often highly efficient and tolerant of other functional groups, including halogens. beilstein-journals.org

Commonly employed methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas. google.com

Metal-Based Reductions: Utilizing metals like iron, zinc, or tin in acidic media.

Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) can be effective, often in the presence of a transition metal catalyst like Ni(PPh₃)₄ to enhance reactivity. jsynthchem.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.

A continuous-flow, metal-free reduction of aromatic nitro compounds using trichlorosilane (B8805176) has also been demonstrated, offering a method that tolerates halogens and provides high conversion rates. beilstein-journals.org

Similarly, the reduction of a nitrile group on a dichlorinated aniline (B41778) scaffold presents another viable synthetic pathway. The starting material for this route would be 4-amino-3,5-dichlorobenzonitrile. nih.govsielc.com The nitrile group can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation, typically under more forcing conditions than nitro group reduction.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry emphasizes the development of highly efficient and selective reactions, often employing advanced catalytic systems. For the synthesis of this compound and its derivatives, several catalytic approaches have shown promise.

A patented method for the reduction of related aminoketones, such as 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone, highlights the use of platinum oxide as a catalyst. google.com The efficiency of this hydrogenation is significantly enhanced by the addition of a promoter, like stannous chloride, which facilitates the reaction to proceed to completion under relatively mild conditions. google.com

The table below summarizes various catalytic systems used for the reduction of nitroaromatic compounds, which are applicable to the synthesis of this compound from its nitro precursor.

| Catalyst System | Substrate Type | Key Features |

| Platinum Oxide with Stannous Chloride google.com | Dichloro-substituted aminoketone | Promoter enhances reaction rate for hydrogenation. |

| NaBH₄ / Ni(PPh₃)₄ jsynthchem.com | Nitroaromatic compounds | A novel system that increases the reducing power of sodium borohydride. |

| Trichlorosilane (metal-free) beilstein-journals.org | Aromatic and aliphatic nitro compounds | High conversion, tolerates various functional groups including halogens, suitable for continuous-flow synthesis. |

Derivatization and Functionalization Reactions of the this compound Scaffold

The this compound molecule possesses two primary sites for further chemical modification: the aromatic amino group and the benzylic amino group. These sites allow for a range of derivatization reactions, including amination, amidation, alkylation, and acylation.

Amination and Amidation Reactions

The amino groups of this compound can undergo amidation reactions to form amide bonds, which are crucial linkages in many biologically active molecules and materials. nih.gov The reaction typically involves treating the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). google.commasterorganicchemistry.com

Various coupling agents can facilitate the direct amidation of carboxylic acids with amines. Lewis acid catalysts, for example, have been employed for the protecting-group-free amidation of amino acids, a reaction that showcases the potential for selective amidation in the presence of other functional groups. nih.gov

The table below presents examples of amidation reactions on related amino compounds.

| Reactant | Reagent | Product |

| 4-amino-3,5-dihalobenzoic acid google.com | Thionyl chloride, then an amine | 4-amino-3,5-dihalo-N-substituted-benzamide |

| Unprotected amino acids nih.gov | Benzylamine, B(OCH₂CF₃)₃ (catalyst) | N-benzyl amino amide |

Alkylation and Acylation of Nitrogen Centers

The nitrogen atoms in this compound can be functionalized through alkylation and acylation reactions. Alkylation introduces alkyl groups onto the amine, typically via reaction with an alkyl halide. google.com This can lead to the formation of secondary, tertiary, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reagents.

Acylation involves the introduction of an acyl group, usually from an acyl chloride or anhydride, to form an amide. This reaction is often used to protect an amino group during a multi-step synthesis or to introduce specific functionalities into the molecule. google.com For instance, in the synthesis of certain substituted anilines, an amino group is first acetylated with acetic anhydride before subsequent reduction and alkylation steps. google.com

Condensation and Imine Formation Reactions

The primary amino group of this compound serves as a reactive site for condensation reactions with various carbonyl compounds, leading to the formation of imines, also known as Schiff bases. This reaction is a fundamental transformation in organic synthesis, providing a pathway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule, often facilitated by an acid catalyst, to yield the final imine product. The reaction is a classic example of a condensation reaction, where two molecules combine with the loss of a small molecule, in this case, water.

The reactivity of this compound in imine formation is influenced by the electronic properties of the aromatic ring. The presence of two electron-withdrawing chlorine atoms can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions or a stronger acid catalyst to achieve high yields.

An illustrative example of this type of reaction is the condensation of this compound with various substituted aldehydes. This reaction would be expected to proceed under standard conditions for imine formation, such as refluxing in a suitable solvent like ethanol (B145695) or toluene, often with a catalytic amount of an acid like p-toluenesulfonic acid. The resulting imines would incorporate the substituted aromatic or aliphatic group from the aldehyde, allowing for the systematic modification of the compound's structure.

While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of imine formation are well-established. masterorganicchemistry.com For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with different aldehydes to form Schiff bases highlights the versatility of this reaction. researchgate.net Similarly, the synthesis of imines from benzaldehyde (B42025) and ethylamine (B1201723) demonstrates the straightforward nature of this transformation. masterorganicchemistry.com

Cyclization Reactions for Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both an amino and a benzylamine group, makes it a valuable precursor for the synthesis of various heterocyclic ring systems. These cyclization reactions are crucial in medicinal chemistry, as they allow for the construction of complex molecular architectures often found in biologically active compounds.

Synthesis of Triazole Derivatives

The amino group of this compound can participate in cyclization reactions to form triazole derivatives. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, and they are known to exhibit a wide range of biological activities.

One common method for the synthesis of 1,2,4-triazoles involves the reaction of an aminoguanidine (B1677879) derivative with a carboxylic acid or its derivative. In the context of this compound, this would typically involve a multi-step synthesis. For example, the amino group could be converted to a hydrazide, which could then be reacted with a suitable one-carbon synthon to form the triazole ring.

The literature provides numerous examples of the synthesis of 1,2,4-triazole (B32235) derivatives from various amino compounds. For instance, new 1,2,4-triazole derivatives have been synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.gov Another study describes the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net These examples, while not directly using this compound, illustrate the general synthetic strategies that could be applied.

A general synthetic pathway for triazole derivatives is presented below:

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Hydrazine hydrate | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | nih.gov |

| Benzoic acid hydrazide | Carbon disulfide | Potassium dithiocarbazinate salt | researchgate.net |

| Potassium dithiocarbazinate salt | Hydrazine hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |

Formation of Isoquinolines and Structurally Related Scaffolds

The structure of this compound provides a framework that can be utilized in the synthesis of isoquinoline (B145761) and related heterocyclic scaffolds. The formation of these ring systems often involves intramolecular cyclization reactions, where the benzylamine portion of the molecule reacts with a suitably positioned functional group.

One potential strategy for the synthesis of isoquinoline derivatives from this compound would involve the introduction of a carbonyl group or a group that can be converted to a carbonyl group at the ortho position to the benzylamine. This could be achieved through various synthetic transformations. Once the carbonyl group is in place, an intramolecular Pictet-Spengler or a related cyclization reaction could be employed to form the isoquinoline ring system.

The literature describes the synthesis of isoquinoline derivatives through the acid cyclization of amino-substituted heterocycles. researchgate.net For example, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with benzaldehydes in strong organic acids can yield dioxopyrrolo[3,4-c]isoquinolines. researchgate.net While this example does not directly involve this compound, it demonstrates the principle of using an amino-substituted aromatic compound as a precursor for isoquinoline synthesis.

Another relevant example is the synthesis of spiro-fused quinolines from 2-dialkylaminobenzaldehydes. nih.gov This reaction involves a Knoevenagel condensation followed by an intramolecular cyclization. A similar strategy could be envisioned for this compound, where the benzylamine group participates in the cyclization step.

Incorporation into Peptide Structures (e.g., Lantibiotics)

The amino group of this compound allows for its incorporation into peptide structures through standard peptide coupling reactions. This opens up the possibility of creating novel peptides with modified properties, potentially influencing their biological activity, stability, or conformational preferences.

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptide antibiotics. nih.gov They are characterized by the presence of the thioether amino acids lanthionine (B1674491) and methyllanthionine. While the direct incorporation of this compound into lantibiotics is not a natural process, synthetic and semi-synthetic approaches could be used to introduce this non-proteinogenic amino acid into lantibiotic-like structures.

The chemical synthesis of lantibiotics, such as lacticin 481, has been achieved through solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the site-specific incorporation of non-natural amino acids. Therefore, this compound, after suitable protection of its functional groups, could be used as a building block in the SPPS of novel peptide analogues.

The incorporation of D-amino acids into peptides has also been studied to understand its effect on peptide structure and function. nih.govscispace.com These studies provide a framework for investigating the impact of incorporating unnatural amino acids like this compound into peptide chains.

The following table summarizes the key reactions and concepts related to the incorporation of amino acids into peptide structures:

| Reaction/Concept | Description | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | A method for the chemical synthesis of peptides on a solid support, allowing for the incorporation of non-natural amino acids. | nih.gov |

| Peptide Coupling | The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. | nih.gov |

| Lantibiotic Biosynthesis | A process involving the ribosomal synthesis of a precursor peptide followed by enzymatic modifications to introduce lanthionine and methyllanthionine residues. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-Amino-3,5-dichlorobenzylamine, both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical data for piecing together its molecular puzzle.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other atoms. In the ¹H NMR spectrum of a related aminobenzylamine compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear as a singlet, indicating their chemical equivalence in a symmetrically substituted benzene (B151609) ring. The protons of the amino group (-NH₂) and the benzylic methylene (B1212753) group (-CH₂-) also produce characteristic signals.

¹H NMR Data for a Related Aminobenzylamine Compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.56 | s | 4H | Aromatic protons |

Note: Data is for a related aminobenzylamine compound and may not be fully representative of this compound. The integration suggests the presence of four aromatic protons and four protons from the combined amino and methylene groups, which would differ for the title compound.

Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and the nature of its substituents. For a related aminobenzylamine, the spectrum shows signals corresponding to the aromatic carbons.

¹³C NMR Data for a Related Aminobenzylamine Compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.5 | Aromatic Carbon |

Note: This data represents a related aminobenzylamine compound. The spectrum for this compound would be expected to show more complex splitting patterns and shifts due to the presence of the chlorine atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would provide the exact mass of this compound, allowing for the determination of its elemental formula with high accuracy. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The presence of two chlorine atoms in the molecule would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks providing a clear signature for the presence of two chlorine atoms. While a specific HRMS report for this compound was not found, the technique is fundamental for its definitive identification.

Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. LC-MS can be used to determine the purity of a sample and to identify and quantify the compound in complex mixtures. For instance, LC/MS/MS methods have been developed for the quantification of related dichlorinated amino compounds in biological matrices, demonstrating the utility of this technique. nih.gov The method typically involves separating the analyte on an HPLC column followed by detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

The fragmentation of this compound in an EI-MS would likely proceed through several key pathways:

Loss of the amino group: A fragment corresponding to the loss of NH2.

Benzylic cleavage: The cleavage of the C-C bond between the benzyl (B1604629) carbon and the aromatic ring, resulting in a dichlorotoluidine fragment and a CH2NH2 fragment.

Loss of chlorine: Fragments showing the sequential loss of one or both chlorine atoms.

A data table summarizing the expected major fragments is presented below.

| Expected Fragment | m/z (mass-to-charge ratio) | Description |

| [M]+ | 190/192/194 | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| [M-NH2]+ | 174/176/178 | Loss of the amino group |

| [C7H6Cl2N]+ | 175/177/179 | Fragment from benzylic cleavage |

| [M-Cl]+ | 155/157 | Loss of one chlorine atom |

| [M-2Cl]+ | 120 | Loss of both chlorine atoms |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a key technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the carbon-chlorine bonds.

While a specific IR spectrum for the title compound is not available, data from analogous compounds such as 4-Amino-3,5-dichlorobenzoic acid and 3,4-Dichlorobenzyl alcohol can be used to predict the expected vibrational modes. nih.govnist.gov The NIST WebBook also indicates the availability of an IR spectrum for 3,4-dichloroaniline. nist.gov

Predicted Infrared Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H stretch (amine) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H stretch (aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 2850-2960 | Stretching vibrations of the C-H bonds of the methylene (-CH2-) group. |

| C=C stretch (aromatic) | 1450-1600 | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| N-H bend (amine) | 1590-1650 | Bending vibration of the primary amine. |

| C-N stretch | 1250-1360 | Stretching vibration of the carbon-nitrogen bond. |

| C-Cl stretch | 600-800 | Stretching vibrations of the carbon-chlorine bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of the benzene ring and the amino group will give rise to characteristic absorption bands.

The UV-Vis spectrum is expected to be dominated by π → π* transitions of the aromatic system and potentially n → π* transitions associated with the non-bonding electrons of the nitrogen atom. The substitution pattern on the benzene ring, including the two chlorine atoms and the amino and aminomethyl groups, will influence the position and intensity of these absorption bands. A UV-VIS spectrum for the related 4-Amino-3,5-dichlorobenzoic acid is available on PubChem. nih.gov

Expected Electronic Transitions for this compound:

| Transition | Expected Wavelength Range (nm) | Description |

| π → π | 200-280 | High-intensity absorptions due to electronic transitions within the benzene ring. |

| n → π | 280-400 | Lower intensity absorptions resulting from the excitation of non-bonding electrons from the nitrogen of the amino group to an anti-bonding π* orbital of the aromatic ring. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

While no crystal structure has been reported for this compound, a detailed crystallographic study of the closely related compound, 4-Amino-3,5-dichloropyridine (B195902), provides a valuable model for the expected solid-state behavior. nih.gov

Determination of Molecular Conformation and Bond Parameters

The crystal structure of 4-Amino-3,5-dichloropyridine reveals a planar pyridine (B92270) ring. nih.gov It is expected that the benzene ring in this compound would also be planar. The aminomethyl group would likely exhibit some rotational freedom around the C-C bond connecting it to the ring.

Representative Bond Parameters from the Analog 4-Amino-3,5-dichloropyridine: nih.gov

| Parameter | Value |

| C-N-C bond angle (in the ring) | 116.4(5)° |

| N-H...N hydrogen bond distance | 2.16(3) Å |

| Cg...Cg (π-π stacking) distance | 3.8638(19) Å |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces. Based on the study of 4-Amino-3,5-dichloropyridine, these would likely include: nih.gov

N-H...N Hydrogen Bonding: The primary amine group is a good hydrogen bond donor and can form hydrogen bonds with the nitrogen of the amine group of a neighboring molecule.

π-π Stacking: The electron-rich aromatic rings can interact through offset π-π stacking, contributing to the stability of the crystal lattice. nih.gov

Halogen Interactions: The chlorine atoms can participate in weaker halogen-π or other halogen-related interactions.

Hirshfeld Surface Analysis and Energy Framework Calculations

Energy framework calculations, which determine the energetic contributions of different types of intermolecular interactions (electrostatic, dispersion, etc.), would further elucidate the packing arrangement and stability of the crystalline structure. In the case of 4-Amino-3,5-dichloropyridine, Coulombic interactions were found to make a considerable contribution to the total energy. nih.gov

Chromatographic Techniques for Purity and Separation Studies

Chromatographic separation is a cornerstone of modern analytical chemistry, enabling the resolution of complex mixtures into their individual components. For a compound like this compound, these techniques are crucial for determining its purity profile and for the isolation of any related substances or degradation products. The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the need for higher resolution, faster analysis times, or greater sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of compounds in a mixture. The versatility of HPLC allows for the analysis of a broad range of analytes, including polar and non-polar compounds. The separation is based on the differential distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For the analysis of aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds provide valuable insights into potential analytical conditions. For instance, the analysis of a related compound, 4-Amino-3,5-dichlorobenzotrifluoride, has been achieved using a reversed-phase HPLC method. sielc.com This method employs a mobile phase of acetonitrile and water, with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com

The general approach for developing an HPLC method for this compound would involve optimizing several key parameters:

Column: A C18 column is a standard choice for the reversed-phase separation of aromatic amines. The dimensions of the column (length and internal diameter) and the particle size of the stationary phase will influence the efficiency and speed of the separation.

Mobile Phase: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve a good separation of the main compound from its impurities, which may have a wide range of polarities. The pH of the mobile phase, controlled by a buffer, can be critical for achieving good peak shape and retention for amine-containing compounds.

Detector: A UV detector is commonly used for aromatic compounds due to their inherent chromophores. The detection wavelength would be selected based on the UV-Vis spectrum of this compound to maximize sensitivity.

A study on the quantitation of the related compound 4-amino-3,5-dichloropyridine in biological matrices utilized a Zorbax SB C18 HPLC column with detection by tandem mass spectroscopy (MS/MS). nih.gov This highlights the power of coupling HPLC with mass spectrometry (LC-MS) for highly sensitive and selective analysis.

The following table summarizes potential HPLC conditions for the analysis of compounds structurally related to this compound, which could serve as a starting point for method development for the target compound.

| Parameter | HPLC Conditions for Related Compounds |

| Column | C18 (e.g., Newcrom R1, Zorbax SB C18) sielc.comnih.gov |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) sielc.com |

| Detection | UV or Mass Spectrometry (MS) sielc.comnih.gov |

| Mode | Reversed-Phase (RP) sielc.com |

It is important to note that these conditions are for analogous compounds and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of operating at much higher pressures.

The primary advantages of UPLC for the analysis of this compound would include:

Higher Resolution: The increased efficiency of UPLC columns allows for better separation of closely eluting impurities, providing a more accurate assessment of the compound's purity.

Faster Analysis Times: UPLC methods can significantly reduce the run time of a chromatographic analysis, often from tens of minutes to just a few minutes, thereby increasing sample throughput.

Increased Sensitivity: The sharper and narrower peaks produced by UPLC lead to greater peak heights and, consequently, lower detection limits.

Similar to HPLC, a reversed-phase UPLC method would be the most probable approach for this compound. The principles of method development are analogous to HPLC, involving the selection of an appropriate sub-2 µm particle column and the optimization of the mobile phase composition and gradient. The transition from an HPLC method to a UPLC method often involves scaling the gradient and flow rate to the smaller column dimensions. For instance, methods developed on HPLC columns with 3 µm particles can be readily adapted for fast UPLC applications. sielc.com

Given the lack of specific UPLC methods for this compound in the literature, one would typically start by adapting an existing HPLC method or by screening a variety of UPLC columns and mobile phases to achieve the desired separation. The use of a UPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer would provide comprehensive data on the purity and identity of the compound and any related substances.

The following table outlines the potential advantages and considerations for using UPLC in the analysis of this compound.

| Feature | UPLC Application for this compound Analysis |

| Column Technology | Sub-2 µm particle size for high efficiency. |

| System Pressure | Requires high-pressure capabilities (up to 15,000 psi). |

| Resolution | Superior separation of impurities from the main peak. |

| Analysis Speed | Significantly faster run times compared to HPLC. |

| Sensitivity | Lower limits of detection and quantification. |

Computational Chemistry and Molecular Modeling of 4 Amino 3,5 Dichlorobenzylamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics. For 4-Amino-3,5-dichlorobenzylamine, these calculations can elucidate the effects of the amino, chloro, and benzylamine (B48309) substituents on the electron distribution of the benzene (B151609) ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. orientjchem.org

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For molecules structurally related to this compound, such as 4-Amino-3,5-dichloropyridine (B195902), DFT calculations using the B3LYP/6-31G(d,p) basis set have been employed to analyze intermolecular interactions and crystal packing. nih.govresearchgate.net These studies reveal that electrostatic (Coulombic) interactions often make a more significant contribution to the total energy and crystal packing than dispersion interactions. nih.gov Energy framework analysis can quantify the strength of these interactions, including electrostatic, polarization, dispersion, and repulsion energies. researchgate.net

Natural Bond Orbital (NBO) analysis is another DFT-based technique that provides details about the interactions between donor and acceptor orbitals within a molecule, offering insights into bonding and stability. mdpi.com For a novel synthesized chromene derivative, DFT calculations were used to optimize the molecular geometry, which showed good agreement with experimental X-ray diffraction data, and to analyze the HOMO-LUMO energy gap to assess reactivity. mdpi.com

Table 1: Representative Data from DFT Calculations for a Related Compound (4-Amino-3,5-dichloropyridine) This table illustrates the type of energy data obtained from DFT-based energy framework analysis. The values are for a structurally similar pyridine (B92270) analog and serve as an example of the methodology.

| Interaction Pair Symmetry | R (Å) | Eele (kJ/mol) | Epol (kJ/mol) | Edis (kJ/mol) | Erep (kJ/mol) | Etot (kJ/mol) |

| -x+1, y+1/2, -z+1/2 | 6.87 | -33.8 | -8.3 | -11.4 | 37.6 | -28.6 |

| x, y, z-1 | 3.86 | -0.7 | -0.8 | -33.5 | 19.6 | -18.3 |

| -x, -y, -z+1 | 6.57 | -8.7 | -1.5 | -10.7 | 12.9 | -11.6 |

| x+1/2, -y+1/2, z-1/2 | 7.34 | -2.2 | -0.1 | -8.1 | 5.8 | -5.9 |

| -x+1, y-1/2, -z+1/2 | 6.87 | -0.4 | -0.4 | -5.7 | 2.1 | -4.3 |

| x+1/2, -y+1/2, z+1/2 | 8.30 | -2.4 | -0.1 | -4.4 | 3.9 | -4.0 |

| -x, -y, z | 8.88 | -1.2 | -0.1 | -2.9 | 2.2 | -2.5 |

Data adapted from a study on 4-Amino-3,5-dichloropyridine. researchgate.net R = distance between molecular centroids; Eele = electrostatic energy; Epol = polarization energy; Edis = dispersion energy; Erep = repulsion energy; Etot = total interaction energy.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. nih.gov

Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govajol.info For instance, in a study of newly designed 1,3,4-oxadiazole derivatives, docking results indicated that the compounds showed strong binding to the target receptor through a combination of hydrogen bonds and hydrophobic interactions. ekb.eg The analysis of these interactions helps to understand why a particular ligand is active and provides a basis for designing new molecules with improved binding affinity. researchgate.net

Table 2: Example of Molecular Docking Output This table presents a hypothetical output for docking this compound into a protein active site, illustrating the typical data generated.

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding. More negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 1.2 µM | The predicted concentration required to inhibit 50% of the protein's activity. |

| Interacting Residues | ||

| Hydrogen Bonds | GLU 121, ASN 234 | The amino group of the ligand forms hydrogen bonds with these polar residues. |

| Hydrophobic Interactions | LEU 88, PHE 250, TRP 310 | The dichlorophenyl ring of the ligand interacts with nonpolar residues in the binding pocket. |

| Cation-π Interaction | LYS 95 | The positively charged side chain of lysine interacts with the electron-rich aromatic ring. |

Structure-Activity Relationship (SAR) Elucidation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule, such as this compound, and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for its biological effects.

Computational methods play a significant role in modern SAR. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in molecular structure with changes in biological activity. mdpi.com These models are built by calculating molecular descriptors (numerical representations of chemical information) for a series of compounds and then using techniques like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) to create a predictive equation. koreascience.kr

A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach accelerates the drug discovery process and reduces costs. For derivatives of 4-aminoquinoline, SAR studies have been essential in identifying compounds with potent antibacterial activity. mdpi.com

Table 3: Hypothetical SAR for this compound Derivatives This table illustrates how SAR principles would be applied by showing how modifications to the parent structure could hypothetically affect biological activity.

| Derivative (Modification on Parent Structure) | Hypothetical Activity (IC50) | SAR Interpretation |

| This compound (Parent) | 10 µM | Baseline activity. |

| R = -CH3 (at amino group) | 15 µM | Small alkyl substitution on the amino group slightly decreases activity, suggesting the primary amine is important for interaction. |

| R = -COCH3 (at amino group) | > 50 µM | Acylation of the amino group abolishes activity, indicating the hydrogen-bond donating ability is critical. |

| 4-Amino-3-chloro-5-fluorobenzylamine | 8 µM | Replacing a chlorine with a fluorine atom slightly increases potency, suggesting tolerance for smaller halogens at this position. |

| 4-Amino-3,5-dimethylbenzylamine | 30 µM | Replacing chlorines with methyl groups significantly reduces activity, highlighting the importance of electronegative groups at the 3 and 5 positions. |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of ligand binding, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their complexes. researchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a compound like this compound and its protein target behave over time. nih.gov These simulations provide insights into the stability of the ligand-protein complex, the flexibility of different regions of the protein, and the specific conformational changes that may occur upon ligand binding. researchgate.net Analysis of the simulation trajectory can reveal the persistence of key interactions (like hydrogen bonds) and calculate binding free energies with higher accuracy than simple scoring functions.

Application in Virtual Screening and Compound Design

The insights gained from quantum chemistry, docking, and SAR studies are integrated into virtual screening and rational compound design. nih.gov Virtual screening involves computationally screening large libraries of compounds against a target protein to identify potential "hits" with high predicted binding affinity. nih.gov

This compound can serve as a starting point or "scaffold" for these efforts. Computational models can guide the design of a focused library of derivatives with modifications predicted to enhance binding or improve other properties. For example, if docking studies show a nearby hydrophobic pocket in the target's active site, derivatives with appropriate hydrophobic groups can be designed. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern computer-aided drug discovery.

Research Applications and Mechanistic Investigations of 4 Amino 3,5 Dichlorobenzylamine Derivatives

Role in the Design and Synthesis of Bioactive Chemical Probes

Bioactive chemical probes are essential tools for dissecting complex biological processes. nih.gov They are small molecules designed to interact with specific protein targets, enabling researchers to study their function in a cellular context. The unique structure of 4-amino-3,5-dichlorobenzylamine makes it an attractive core for constructing such probes.

Development of Functionalized Fragment-based Small Molecule Probes (FFSMPs)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying new lead compounds. medchemexpress.comthermofisher.com This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. medchemexpress.comlifechemicals.com These initial hits serve as starting points for chemical elaboration into more potent and selective molecules. nih.gov

The this compound molecule possesses key characteristics of an ideal fragment, including low molecular weight and the presence of a reactive functional group (the primary amine) that allows for straightforward chemical modification. This scaffold can be included in fragment libraries to sample a unique area of chemical space, characterized by its specific dichlorophenyl substitution pattern. thermofisher.comspirochem.com The chlorine atoms influence the molecule's solubility, lipophilicity, and ability to form halogen bonds, while the aminobenzyl group provides a vector for synthetic elaboration. Once a hit is identified from a fragment screen, the primary amine of the this compound core can be used as a handle to "grow" the fragment, adding other chemical moieties to improve binding affinity and selectivity for the target protein.

| Fragment-Based Drug Discovery (FBDD) Principle | Relevance of this compound Scaffold |

| Low Molecular Weight | The scaffold itself is a small molecule, fitting the criteria for a chemical fragment. medchemexpress.com |

| Chemical Tractability | The primary amine provides a reactive handle for synthetic elaboration and hit-to-lead development. |

| Structural Diversity | The dichlorinated phenyl ring offers a distinct substitution pattern for exploring chemical space. spirochem.com |

| Binding Interactions | The scaffold can participate in various non-covalent interactions, including halogen bonding, to bind to protein targets. |

Reagents for Protein Labeling and Target Identification Studies

Identifying the specific protein targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov Photoaffinity labeling (PAL) is a powerful technique used for this purpose, relying on probes that can covalently bind to their target protein upon activation by light. mdpi.combiorxiv.org A typical photoaffinity probe consists of three key components: a pharmacophore that recognizes the target, a photoreactive group (e.g., a diazirine) that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., an alkyne or biotin) for detection and enrichment. mdpi.comnih.gov

The this compound scaffold is a suitable starting point for the synthesis of such probes. The primary amine serves as a crucial functional handle for derivatization. creative-proteomics.comjenabioscience.com Through chemical synthesis, the amine can be acylated to attach a linker containing both a photoreactive group and a bio-orthogonal reporter tag. This converts the original fragment into a fully functionalized photoaffinity probe.

The general workflow for using such a probe involves two steps:

The probe is incubated with a complex biological sample, such as a cell lysate or intact cells, allowing the pharmacophore portion to bind non-covalently to its protein target.

The sample is irradiated with UV light, which activates the photoreactive group, causing it to form a highly reactive intermediate (e.g., a carbene) that rapidly inserts into nearby C-H, O-H, or N-H bonds on the target protein, forming a stable, covalent linkage. nih.gov

Following this covalent capture, the reporter tag can be used to visualize, identify, and isolate the protein target, providing invaluable insights into the compound's mechanism of action. princeton.edu

Contribution to Medicinal Chemistry Research (Excluding Clinical Studies)

Beyond its use in probe development, the this compound scaffold is a recurring motif in the design of new therapeutic agents. Its structural features are relevant to the development of inhibitors for various enzyme classes and for modulating biological pathways.

Precursors for Investigational Kinase Inhibitors (e.g., ALK Inhibitors)

Protein kinases are a major class of drug targets, particularly in oncology, and the development of small molecule kinase inhibitors is an area of intense research. ed.ac.uknih.gov The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase. The structure of the inhibitor is critical for achieving high potency and selectivity.

While not directly reported as a precursor in the synthesis of currently approved ALK inhibitors, the this compound scaffold contains structural motifs—the aminobenzyl group and the dichlorinated phenyl ring—that are of significant interest in kinase inhibitor design. mdpi.com For instance, research into novel tyrosine kinase inhibitors has utilized a related 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker. nih.gov This linker helps position other parts of the molecule to achieve optimal binding within the kinase active site, sometimes bypassing resistance-conferring mutations. nih.gov The dichlorophenyl group is also a common feature in kinase inhibitors, where it can occupy hydrophobic pockets and form specific interactions that contribute to binding affinity.

Table of Representative Scaffolds in Kinase Inhibitor Design

| Kinase Inhibitor Scaffold | Key Structural Features | Relevance to this compound |

|---|---|---|

| 4-Aminoquinazoline | A heterocyclic core often substituted at the 4-amino position with aryl groups. nih.gov | Shares the concept of a substituted amino group linked to an aromatic system. |

| 4H-Benzo[h]chromene | A polycyclic structure where dichlorophenyl substitution has been shown to enhance potency. mdpi.com | Demonstrates the utility of the dichlorophenyl motif in achieving kinase inhibition. |

| 4-(Arylaminomethyl)benzamide | Utilizes an aminomethyl group as part of a flexible linker to access the kinase active site. nih.gov | The aminomethyl structure is a core component of this compound. |

Modulators of Bacterial Virulence Pathways (e.g., Salmonella HilD Inhibitors)

The rise of antibiotic resistance has spurred the development of alternative therapeutic strategies, including anti-virulence therapies. nih.govnih.gov Instead of killing bacteria, these therapies aim to disarm them by inhibiting virulence factors, which are the tools pathogens use to cause disease. mdpi.com This approach is thought to apply less selective pressure for the development of resistance.

Key bacterial regulatory proteins, such as HilD in Salmonella, control the expression of virulence genes and are attractive targets for such therapies. While no inhibitors based on this compound have been specifically reported for HilD, related structures have shown promise in this area. For example, derivatives of 4-amino-3,5-dichloropyridine (B195902) have been noted for their potential in treating bacterial infections. nih.gov The dichlorinated aromatic ring is a key feature that can be explored for its ability to interact with protein targets in bacteria. The this compound scaffold could serve as a valuable starting point in high-throughput screening campaigns to identify novel inhibitors of bacterial virulence pathways.

Components in Semisynthetic Antimicrobial Peptide Design

Antimicrobial peptides (AMPs) are a class of molecules with potential to combat multidrug-resistant bacteria. However, natural peptides are often susceptible to degradation by proteases. To overcome this limitation, chemists create "peptidomimetics" by incorporating non-natural amino acids into peptide sequences to enhance their stability and activity. nih.govnih.gov

The related compound, 4-amino-3,5-dichlorobenzoic acid, is documented for its use in peptide synthesis. sigmaaldrich.com By analogy, this compound is an excellent candidate for creating a non-natural amino acid building block. This can be achieved by protecting the amine and then using the benzylamine (B48309) nitrogen to form a peptide bond. When incorporated into a peptide chain, this building block introduces a unique dichlorinated benzyl (B1604629) side chain. This bulky, hydrophobic group can significantly alter the peptide's three-dimensional structure and its amphipathic properties, which are critical for interacting with and disrupting bacterial membranes. The use of such non-natural building blocks is a key strategy in the rational design of novel, robust antimicrobial agents. youtube.com

Strategies in Semisynthetic Antimicrobial Peptide Modification

| Modification Strategy | Example | Potential Role of this compound |

|---|---|---|

| Incorporate Non-Canonical Amino Acids | Using building blocks not found in the 20 common amino acids to alter structure and function. nih.gov | Can be used to create a novel amino acid with a dichlorobenzyl side chain. |

| Enhance Hydrophobicity | Adding hydrophobic groups to improve membrane interaction. | The dichlorophenyl group provides a significant hydrophobic component. |

| Increase Proteolytic Stability | Modifying the peptide backbone to resist enzymatic degradation. | The non-natural structure can hinder recognition by proteases. |

Exploration in Other Biological Target Modulations (e.g., Adenosine (B11128) Receptor Ligands)

While direct studies on this compound derivatives as adenosine receptor (AR) ligands are not prominent in the literature, the foundational role of substituted benzyl moieties in AR ligand design provides a strong rationale for their potential exploration. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in numerous physiological processes, making them attractive therapeutic targets. The affinity and selectivity of ligands for these receptors are highly sensitive to the nature and substitution pattern of their core scaffolds.

Research into adenosine analogues has demonstrated that substitution at the N6-position of adenosine with a benzyl group can significantly influence receptor binding. For instance, studies on N6-benzyladenosine-5'-uronamides have shown that the substitution pattern on the benzyl ring is a critical determinant of affinity and selectivity, particularly for the A3 adenosine receptor. The introduction of a halogen, such as iodine, at the 3-position of the benzyl ring, as seen in N6-(3-Iodobenzyl)adenosine, was found to confer selectivity for the A3 receptor over the A1 and A2A subtypes. nih.gov Further modifications, such as adding a 2-chloro group to the adenosine core, can enhance potency at the A3 receptor even more. nih.gov

This established importance of halogenated benzyl groups in achieving receptor selectivity suggests that derivatives of this compound could be valuable scaffolds for novel AR ligands. The specific substitution pattern of this compound—featuring two chlorine atoms and an amino group—offers a unique electronic and steric profile. One could hypothesize that these features might facilitate specific interactions within the ligand-binding pockets of adenosine receptors, potentially leading to new selective modulators. The development of such compounds would follow established synthetic routes, likely involving the coupling of the benzylamine moiety to a suitable heterocyclic core known to interact with adenosine receptors, such as a purine (B94841) or pyrimidine (B1678525) scaffold.

Applications in Advanced Materials Science

The unique electronic and structural properties of this compound and its close structural analogs have made them valuable building blocks in the field of advanced materials, particularly in the development of next-generation optoelectronic devices.

A significant application of dichlorobenzylamine moieties is in the enhancement of perovskite solar cells (PSCs). The performance and long-term stability of PSCs are often limited by defects at the surface and grain boundaries of the perovskite film. Research has shown that introducing 3,5-dichlorobenzylamine (B1297776) (DBA) can effectively address these issues. springerprofessional.de

When used as an additive in the fabrication of mixed-halide perovskite films, DBA reacts with excess lead iodide (PbI₂) to form a two-dimensional (2D) perovskite layer on top of the primary three-dimensional (3D) perovskite structure. This 2D/3D heterojunction architecture yields several benefits:

Defect Passivation: The DBA-based 2D layer passivates surface defects, which are common sites for non-radiative recombination of charge carriers, a major energy loss pathway in PSCs. springerprofessional.deresearchgate.net

Energy Level Alignment: The presence of the 2D layer creates a more favorable energy band alignment between the perovskite absorber and the charge transport layers, facilitating more efficient extraction of charge carriers. springerprofessional.deresearchgate.net

Enhanced Stability: The 2D capping layer can act as a protective barrier, shielding the underlying 3D perovskite from environmental moisture, thereby significantly improving the long-term operational stability of the device. springerprofessional.de

These improvements translate directly into enhanced photovoltaic performance. In one study, PSCs treated with 3,5-dichlorobenzylamine achieved a power conversion efficiency (PCE) of 21.54%, a notable increase from the control device, primarily due to an improved open-circuit voltage (Voc) of 1.171 V. springerprofessional.de Similarly, the integration of a 3,4-dichlorobenzyl group into a polymer-based hole-transporting material (HTM) for PSCs also resulted in a significant performance boost. The functionalized HTM led to a higher PCE of 8.7% compared to 7.4% for the non-functionalized version, an effect attributed to better interfacial contact with the perovskite layer and slower charge recombination. nih.gov

Table 1: Performance of Perovskite Solar Cells with and without Dichlorobenzylamine-based Additives

| Device Configuration | Key Additive/Functionalization | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Key Finding | Reference |

|---|---|---|---|---|---|

| 3D Perovskite | None (Control) | < 21.54% | < 1.171 V | Baseline performance | springerprofessional.de |

| 2D/3D Heterojunction | 3,5-dichlorobenzylamine (DBA) | 21.54% | 1.171 V | DBA forms a 2D capping layer, passivating defects and improving stability. | springerprofessional.de |

| CH₃NH₃PbI₃ PSC | PTB-BO (non-functionalized HTM) | 7.4% | Not Specified | Baseline performance for the specific HTM. | nih.gov |

The successful application of dichlorobenzylamine derivatives in perovskite solar cells highlights their broader potential for functionalizing optoelectronic materials. The core advantages conferred by this chemical moiety—defect passivation, manipulation of energy levels, and improved charge transport—are fundamental to the performance of a wide range of devices beyond solar cells, including light-emitting diodes (LEDs) and photodetectors. nih.gov

The mechanism of action involves the strategic placement of the dichlorobenzyl group at the interfaces within a device. The chlorine atoms, being highly electronegative, can influence the local electronic environment, while the benzylamine structure provides a means to anchor the molecule to surfaces or integrate it into polymer chains. Transient photocurrent-voltage studies on PSCs with a dichlorobenzene-functionalized HTM have demonstrated faster electron transport and slower charge recombination, properties that are highly desirable for any efficient optoelectronic device. nih.govsigmaaldrich.com

Furthermore, the amino group on the this compound provides a reactive handle for further chemical modification. It can be used to synthesize more complex structures, such as Schiff bases or polymers, allowing for the fine-tuning of material properties. nih.gov This synthetic versatility makes it a valuable building block for creating novel organic semiconductors and interfacial layers with tailored electronic and optical characteristics for advanced optoelectronic applications. nih.gov

Future Directions and Emerging Research Avenues for 4 Amino 3,5 Dichlorobenzylamine

Innovations in Synthetic Methodologies and Green Chemistry Principles

The future synthesis of 4-Amino-3,5-dichlorobenzylamine is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research in organic synthesis emphasizes the development of sustainable processes, moving away from hazardous reagents and minimizing waste. ontosight.aicas.cn

Future synthetic strategies will likely focus on the following areas:

Catalytic Routes: The development of catalytic methods for the direct amination of benzyl (B1604629) halides or the reductive amination of corresponding benzaldehydes is a promising avenue. cas.cn For instance, processes utilizing transition metal catalysts like Palladium on carbon (Pd/C) have shown success in the synthesis of benzylamines from lignin-derived compounds, a strategy that could be adapted for this molecule. cas.cntum.de

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. Research into the conversion of biomass, such as lignin, into valuable aromatic chemicals could eventually provide a sustainable pathway to precursors for compounds like this compound. cas.cntum.de

Atom Economy: Synthetic designs will aim to maximize the incorporation of all materials used in the process into the final product. researchgate.net Methods like the Gabriel synthesis are often criticized for their poor atom economy, and modern alternatives that generate less waste will be prioritized. rsc.org

Safer Solvents and Conditions: A significant push in green chemistry involves replacing hazardous organic solvents with more benign alternatives, such as water or supercritical fluids like CO2. mdpi.comorganic-chemistry.org Additionally, running reactions at ambient temperature and pressure, potentially aided by techniques like microwave or ultrasound assistance, can drastically reduce energy consumption. mdpi.comorganic-chemistry.org

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes that avoid stoichiometric reagents and minimize byproduct formation. organic-chemistry.org |

| Atom Economy | Utilizing catalytic cycles where the catalyst is regenerated and reused, improving overall efficiency. researchgate.net |

| Less Hazardous Synthesis | Replacing chlorinated starting materials or reagents with safer alternatives where possible. organic-chemistry.org |

| Energy Efficiency | Employing microwave-assisted or photocatalytic reactions to reduce reaction times and energy input. researchgate.netmdpi.com |

| Renewable Feedstocks | Exploring pathways from biomass-derived platform chemicals instead of petroleum-based sources. cas.cntum.de |

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives with enhanced functionalities. For this compound, these approaches can accelerate the discovery of new applications by prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. By building a QSAR model based on derivatives of this compound, researchers could predict the activity of new, unsynthesized compounds. nih.govnih.gov Key descriptors often used in these models include hydrophobicity, electronic properties, and steric parameters. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net If a biological target (like an enzyme or receptor) is identified for this compound, docking studies can be used to design derivatives that bind with higher affinity and selectivity. researchgate.netnih.govmdpi.com Docking simulations can provide insights into the specific interactions, such as hydrogen bonds, that stabilize the complex. mdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and geometry of molecules. bohrium.commdpi.com This method can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic behavior. bohrium.com

| Computational Method | Application for this compound | Research Goal |

| QSAR | Predict biological activity (e.g., antibacterial, antifungal) of novel derivatives. nih.govnih.gov | Identify promising candidates for synthesis and testing. |

| Molecular Docking | Simulate binding to protein targets (e.g., kinases, enzymes). researchgate.netmdpi.comnih.gov | Design more potent and selective inhibitors or agonists. |

| DFT Calculations | Optimize molecular geometry and calculate electronic properties (HOMO-LUMO gap). bohrium.commdpi.com | Understand molecular stability, reactivity, and charge distribution. |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govopenmedicinalchemistryjournal.com | Assess drug-likeness and potential safety issues early in development. |

Exploration of Novel Interdisciplinary Applications in Chemical Biology

The unique combination of an amino group, a benzyl moiety, and two chlorine atoms on the aromatic ring makes this compound an interesting scaffold for applications in chemical biology. Benzylamine (B48309) derivatives are known to possess a wide range of biological activities. ontosight.aiopenmedicinalchemistryjournal.comacs.org

Medicinal Chemistry Scaffold: The core structure of this compound could serve as a starting point for the synthesis of new therapeutic agents. Substituted benzylamines have been investigated for a variety of medicinal uses, including as antifungal agents, antitubercular compounds, and inhibitors of specific enzymes like 17β-hydroxysteroid dehydrogenase. mdpi.comopenmedicinalchemistryjournal.comacs.org The chlorine atoms can influence the compound's lipophilicity and its ability to engage in halogen bonding, potentially enhancing binding to biological targets.

Chemical Probes: Halogenated organic molecules are sometimes used as chemical probes to study biological systems. copernicus.orgnih.gov this compound or its derivatives could potentially be developed into probes for detecting reactive species or for labeling specific sites in proteins, leveraging the reactivity of the amine or the properties conferred by the halogen atoms.

Building Block for Complex Molecules: The primary amine group provides a reactive handle for further chemical modifications, allowing the incorporation of this dichlorinated aromatic motif into larger, more complex molecules with tailored functions. rsc.org

Understanding Complex Biological Interactions at the Molecular Level

A fundamental understanding of the non-covalent interactions that govern how this compound interacts with its environment and with biological targets is crucial for its rational application.

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional shape and packing in the solid state. nih.govnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular contacts, revealing how molecules interact with each other. nih.govdoaj.org

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net For a molecule like this compound, Hirshfeld analysis could quantify the relative contributions of different interactions, such as N-H···N hydrogen bonds, Cl···H contacts, and potential π-π stacking interactions between aromatic rings. nih.govresearchgate.net

Analysis of Non-covalent Interactions: The chlorine atoms on the benzene (B151609) ring are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition and crystal engineering. nih.govmdpi.com The interplay between hydrogen bonds from the amino group, halogen bonds from the chlorine atoms, and π-system interactions will define the compound's supramolecular chemistry and its binding to biological macromolecules. acs.orgnih.govyoutube.comacs.org

| Analytical Technique | Information Gained for this compound |

| X-Ray Crystallography | Precise 3D molecular structure, bond parameters, and crystal packing. nih.govnih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts (e.g., H-bonds, halogen bonds, van der Waals forces). nih.govresearchgate.net |

| Energy Framework Analysis | Calculation of the strength of electrostatic, dispersion, and total interaction energies within the crystal. nih.govresearchgate.net |

| Spectroscopy (NMR, IR) | Confirmation of molecular structure and information about the chemical environment of atoms. mdpi.comopenmedicinalchemistryjournal.com |

Q & A

Basic: What are the optimal synthetic routes for 4-amino-3,5-dichlorobenzylamine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves condensation reactions with substituted aldehydes under reflux conditions. For example, a molar ratio of 1:1 for the amine and aldehyde in absolute ethanol, catalyzed by glacial acetic acid, yields intermediates after 4 hours of reflux . Optimization should focus on:

- Catalyst screening : Testing Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂) to improve yield.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance solubility of halogenated intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dichloro groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 221.01 for C₇H₇Cl₂N₂).

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Basic: How can researchers evaluate the biological activity of this compound in pharmacological assays?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., tyrosine kinases) via fluorescence-based kinetic measurements (IC₅₀ values).

- Cell viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to model efficacy and potency.

Advanced: How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Factorial design : Identify variables (e.g., solvent purity, cell passage number) using a 2³ factorial matrix to isolate confounding factors .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets and assess significance (p < 0.05) .

- Meta-analysis : Pool data from multiple studies (e.g., RevMan) to evaluate effect sizes and heterogeneity.

Advanced: What theoretical frameworks guide the study of this compound’s mechanism of action?

Methodological Answer:

- Structure-activity relationship (SAR) : Link electronic effects (Hammett σ constants) of chloro and amino groups to bioactivity .